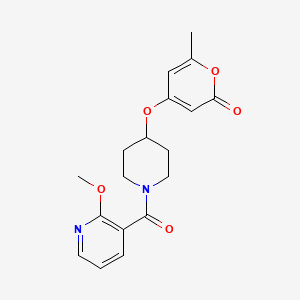

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and cellular apoptosis. We will also highlight the advantages and limitations of using MMNP in lab experiments and list future directions for further research.

Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

The compound is potentially applicable in Suzuki–Miyaura cross-coupling (SM), a pivotal carbon–carbon bond-forming reaction in organic chemistry. This reaction is known for its mild conditions and functional group tolerance, making it suitable for complex organic syntheses. The compound could serve as a novel reagent, providing a stable, readily prepared, and environmentally benign option for SM coupling .

Catalytic Protodeboronation

Another application could be in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a transformation of significant value in synthetic chemistry. The compound could be used to facilitate this transformation, expanding the repertoire of reactions available for organic synthesis .

Organic Synthesis Building Blocks

The compound may also be used as a building block in organic synthesis. Its structure suggests it could be a precursor for various functional groups, aiding in the synthesis of complex molecules. This includes transformations like oxidations, aminations, halogenations, and various C–C bond formations .

Stability Enhancement in Organoboron Chemistry

In organoboron chemistry, the stability of reagents is a critical factor. The compound could be investigated for its potential to enhance the stability of boronic esters, which are central to many chemical transformations but are often sensitive to air and moisture .

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, could benefit from the use of this compound. It might act as a stable intermediate that can be transformed into longer carbon chain compounds, a common requirement in pharmaceutical synthesis .

Radical-Polar Crossover Reactions

The compound could play a role in radical-polar crossover reactions, a class of reactions where radical intermediates are involved in polar processes. These reactions are important for creating complex molecular architectures with high precision .

Amide Activation

Given its structural features, the compound might be useful in amide activation strategies. This would be particularly relevant in the context of synthesizing pharmaceuticals, where amide bonds are a common motif .

Aryne Chemistry

Lastly, the compound could be explored within aryne chemistry. Arynes are highly reactive intermediates used to construct aromatic compounds. The compound’s unique structure might offer new pathways for aryne generation and subsequent reactions .

Mécanisme D'action

Mode of Action

It’s worth noting that many compounds with similar structures are often involved inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound may be involved in biochemical pathways related to Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions often result in the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The action of the compound, including its efficacy and stability, may be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

4-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(22)15-4-3-7-19-17(15)23-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAPKYZBKNGUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)